molecular formula C6H9N3 B2385043 N-ethylpyrimidin-5-amine CAS No. 1368022-07-4

N-ethylpyrimidin-5-amine

Cat. No.: B2385043
CAS No.: 1368022-07-4
M. Wt: 123.159
InChI Key: MGSZTYJMTSIONZ-UHFFFAOYSA-N
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Description

N-ethylpyrimidin-5-amine: is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position and an amino group at the 5-position of the pyrimidine ring. This compound has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpyrimidin-5-amine can be synthesized through various methods. One common approach involves the reaction of ethylamine with 5-chloropyrimidine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N-ethylpyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical intermediates.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-ethylpyrimidin-5-amine
  • 4-ethylpyrimidin-5-amine
  • 6-ethylpyrimidin-5-amine

Comparison: N-ethylpyrimidin-5-amine is unique due to the specific positioning of the ethyl and amino groups on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

N-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZTYJMTSIONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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